molecular formula C11H15N B575556 N-(cyclobutylmethyl)aniline CAS No. 191664-09-2

N-(cyclobutylmethyl)aniline

Cat. No.: B575556
CAS No.: 191664-09-2
M. Wt: 161.248
InChI Key: NKLFLMIOOKWFHK-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)aniline: is an organic compound with the molecular formula C11H15N It consists of an aniline moiety where the nitrogen atom is bonded to a cyclobutylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method to synthesize N-(cyclobutylmethyl)aniline involves the reductive amination of aniline with cyclobutylmethyl ketone. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    N-Alkylation: Another method involves the N-alkylation of aniline with cyclobutylmethyl halide (e.g., cyclobutylmethyl chloride) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination or N-alkylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(cyclobutylmethyl)aniline can undergo oxidation reactions to form corresponding N-oxides or quinone imines. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reduction of this compound can lead to the formation of cyclobutylmethylamine and aniline. Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to products such as halogenated or nitrated derivatives. Reagents like bromine (Br2) or nitric acid (HNO3) are commonly used.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, H2/Pd-C

    Substitution: Br2, HNO3, sulfuric acid (H2SO4)

Major Products:

    Oxidation: this compound N-oxide, quinone imines

    Reduction: Cyclobutylmethylamine, aniline

    Substitution: Halogenated anilines, nitroanilines

Scientific Research Applications

Chemistry: N-(cyclobutylmethyl)aniline is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as therapeutic agents. They may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: This compound is utilized in the production of dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutylmethyl group can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile.

Comparison with Similar Compounds

    N-methyl aniline: Similar structure but with a methyl group instead of a cyclobutylmethyl group.

    N-ethyl aniline: Contains an ethyl group instead of a cyclobutylmethyl group.

    N-cyclopropylmethyl aniline: Features a cyclopropylmethyl group instead of a cyclobutylmethyl group.

Uniqueness: N-(cyclobutylmethyl)aniline is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for research and industrial applications.

Biological Activity

N-(Cyclobutylmethyl)aniline is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and industrial applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutylmethyl group attached to an aniline structure, with the molecular formula C₁₁H₁₅N. Its unique cyclobutane ring contributes to distinct steric and electronic properties, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The cyclobutylmethyl group can modulate binding affinity and selectivity, affecting the pharmacological profile of the compound. Research indicates that it may exhibit activities such as:

  • Antimicrobial : Derivatives of this compound have shown potential against various bacteria and fungi.
  • Antitumor : Preliminary studies suggest that compounds similar to this compound display significant cytotoxic effects on cancer cell lines, including lung adenocarcinoma (A549), breast cancer (MCF-7), prostate carcinoma (DU145), and liver carcinoma (HepG2) .

Antimicrobial Activity

Research has demonstrated that this compound derivatives possess antimicrobial properties. A study highlighted the synthesis of these derivatives, which exhibited activity against both Gram-positive and Gram-negative bacteria as well as fungi. The effectiveness varied based on structural modifications of the aniline derivative .

Antitumor Activity

A notable study evaluated a compound structurally related to this compound for its antitumor properties. The compound was tested against several cancer cell lines using the MTT assay, revealing:

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

These results indicate that the compound exhibits remarkable anti-tumor activity, outperforming established drugs like Sunitinib in terms of inhibition rates and IC50 values .

Case Studies

  • Antitumor Efficacy : In a study focusing on a derivative of this compound, researchers observed significant apoptosis induction in HepG2 cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), alongside activation of caspase-3 .
  • Antimicrobial Screening : A comprehensive screening revealed that several derivatives of this compound showed enhanced antimicrobial activity compared to traditional antibiotics, suggesting potential for development as new antimicrobial agents .

Properties

IUPAC Name

N-(cyclobutylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-7-11(8-3-1)12-9-10-5-4-6-10/h1-3,7-8,10,12H,4-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLFLMIOOKWFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663120
Record name N-(Cyclobutylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191664-09-2
Record name N-(Cyclobutylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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